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For Researchers, Scientists, and Drug Development Professionals

The class of phosphodiesterase 4 (PDE4) inhibitors has emerged as a significant therapeutic

option for inflammatory skin diseases such as atopic dermatitis and psoriasis. By modulating

the inflammatory cascade, these agents offer a non-steroidal treatment modality. This guide

provides a comparative overview of the efficacy of lotamilast (formerly RVT-501 or E6005), a

selective PDE4 inhibitor, against other prominent PDE4 inhibitors: crisaborole, apremilast, and

roflumilast. The comparison is based on available preclinical and clinical trial data, with a focus

on quantitative efficacy measures and experimental methodologies.

Mechanism of Action: The PDE4 Signaling Pathway
Phosphodiesterase 4 is a key enzyme in the inflammatory process within keratinocytes and

immune cells. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second

messenger that plays a crucial role in regulating the inflammatory response. Inhibition of PDE4

leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A

(PKA), which subsequently phosphorylates and activates the cAMP Response Element-Binding

protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines,

such as Interleukin-10 (IL-10). Concurrently, elevated cAMP levels suppress the activity of the

pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), leading to a reduction in

the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α),

Interleukin-12 (IL-12), and Interleukin-23 (IL-23).[1]
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Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of lotamilast
and other PDE4 inhibitors in clinical trials for atopic dermatitis and psoriasis. It is important to

note that the data for lotamilast is from earlier phase trials and may not be directly comparable

to the Phase 3 data of the other inhibitors.

Table 1: In Vitro Potency of PDE4 Inhibitors
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Compound Target IC50 (nM)

Lotamilast (RVT-501/E6005) PDE4 2.8[2][3]

Roflumilast PDE4 ~0.8

Apremilast PDE4 ~74

Crisaborole PDE4 ~490

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy in Atopic Dermatitis

Drug
(Concentration
)

Trial Phase
Primary
Endpoint

Efficacy
Outcome

Citation(s)

Lotamilast

(0.2%)
2

Change in

targeted lesion

severity score

-54.3% mean

change from

baseline

(p=0.007 vs.

vehicle)

[4]

Lotamilast

(0.2%)
2

Change in EASI

score

Numerical

improvement, not

statistically

significant vs.

vehicle

[5]

Crisaborole (2%)
3 (AD-301 & AD-

302)

IGA score of 0 or

1 with ≥2-grade

improvement at

Day 29

32.8% vs 25.4%

(vehicle) in AD-

301; 31.4% vs

18.0% (vehicle)

in AD-302

Apremilast (40

mg BID)
2

Percent change

in EASI score at

Week 12

-31.6% vs

-11.0% (placebo)
[6]
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EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment.

Table 3: Clinical Efficacy in Psoriasis

Drug Trial(s)
Primary
Endpoint

Efficacy
Outcome

Citation(s)

Apremilast (30

mg BID)
ESTEEM 1 & 2

PASI-75 at Week

16

33.1% vs 5.3%

(placebo) in

ESTEEM 1;

28.8% vs 5.8%

(placebo) in

ESTEEM 2

[7][8]

Roflumilast

(0.3% cream)
DERMIS-1 & 2

IGA success

(IGA 0/1 + ≥2-

grade

improvement) at

Week 8

42.4% vs 6.1%

(vehicle) in

DERMIS-1;

37.5% vs 6.9%

(vehicle) in

DERMIS-2

PASI-75: 75% reduction in Psoriasis Area and Severity Index; IGA: Investigator's Global

Assessment.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data.

Below are summaries of the experimental protocols for the key trials cited.

Lotamilast (E6005) Phase 2 Trial (Atopic Dermatitis)
Study Design: A randomized, investigator-blinded, vehicle-controlled, multiple ascending

dose study.

Patient Population: 40 adult male patients with atopic dermatitis.

Treatment Arms: Patients were randomly assigned to receive E6005 ointment (0.01%,

0.03%, 0.1%, or 0.2%) or a vehicle ointment.
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Treatment Regimen: Twice-daily application for 10 days.

Primary Efficacy Endpoint: Change from baseline in the targeted lesion severity score.[4]

Crisaborole Phase 3 Trials (AD-301 & AD-302) (Atopic
Dermatitis)

Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.

Patient Population: Patients aged 2 years and older with mild-to-moderate atopic dermatitis.

Treatment Arms: Patients were randomized (2:1) to receive crisaborole 2% ointment or

vehicle.

Treatment Regimen: Twice-daily application for 28 days.

Primary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global

Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement

from baseline at day 29.

Apremilast Phase 3 Trials (ESTEEM 1 & 2) (Psoriasis)
Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials.

Patient Population: Adult patients with moderate-to-severe plaque psoriasis.

Treatment Arms: Patients were randomized (2:1) to receive apremilast 30 mg twice daily or

placebo.

Treatment Regimen: Oral administration for 16 weeks (placebo-controlled phase).

Primary Efficacy Endpoint: Proportion of patients achieving a 75% reduction in the Psoriasis

Area and Severity Index (PASI-75) at week 16.[7][8]

Roflumilast Phase 3 Trials (DERMIS-1 & 2) (Psoriasis)
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.

Patient Population: Patients aged 2 years and older with chronic plaque psoriasis.
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Treatment Arms: Patients were randomized (2:1) to receive roflumilast 0.3% cream or

vehicle cream.

Treatment Regimen: Once-daily application for 8 weeks.

Primary Efficacy Endpoint: Proportion of patients achieving IGA success, defined as an IGA

score of 0 (clear) or 1 (almost clear) plus a ≥2-grade improvement from baseline at week 8.
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Conclusion
Lotamilast demonstrates promising in vitro potency as a selective PDE4 inhibitor. Early clinical

data in atopic dermatitis suggest a dose-dependent anti-inflammatory effect. However, a direct

comparison of its clinical efficacy with more established PDE4 inhibitors like crisaborole,

apremilast, and roflumilast is challenging due to the limited availability of late-stage clinical trial

data for lotamilast. The comprehensive Phase 3 trial results for crisaborole, apremilast, and

roflumilast have firmly established their efficacy and safety profiles in atopic dermatitis and

psoriasis, respectively. Further large-scale, pivotal studies are necessary to fully elucidate the

therapeutic potential and comparative efficacy of lotamilast in the management of

inflammatory skin diseases. This guide will be updated as more data becomes publicly

available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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